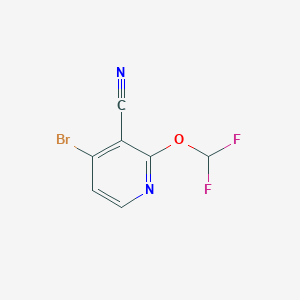
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 2-position of the anthraquinone core using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzyloxylation: The hydroxyl group at the 8-position is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Methylation: Introduction of the methyl group at the 3-position using methyl iodide and a base.
Hydroxylation: Introduction of the hydroxyl group at the 1-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets. The benzyloxy and bromine groups can facilitate binding to enzymes or receptors, while the hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but lacks the anthraquinone core.
2-Bromo-1-hydroxyanthraquinone: Similar but lacks the benzyloxy and methyl groups.
3-Methylanthraquinone: Similar but lacks the benzyloxy and bromine groups.
Uniqueness
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the combination of functional groups attached to the anthraquinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
919110-85-3 |
|---|---|
Fórmula molecular |
C22H15BrO4 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
2-bromo-1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15BrO4/c1-12-10-15-18(22(26)19(12)23)21(25)17-14(20(15)24)8-5-9-16(17)27-11-13-6-3-2-4-7-13/h2-10,26H,11H2,1H3 |
Clave InChI |
PVNJNKNTZYRNGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


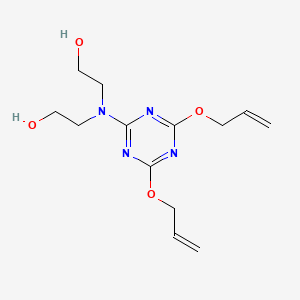
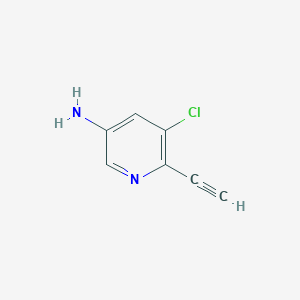
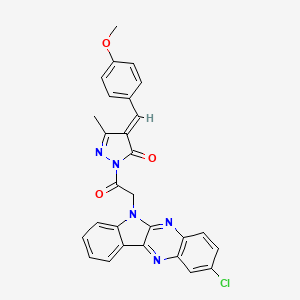
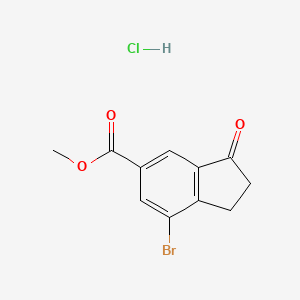
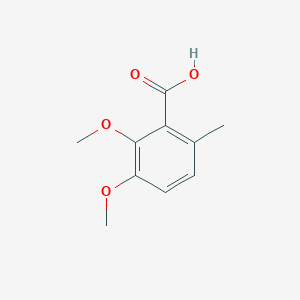

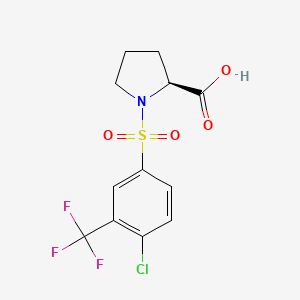
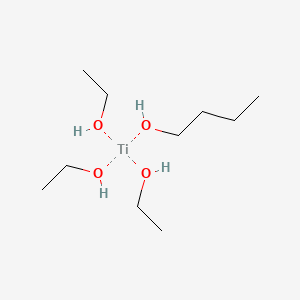
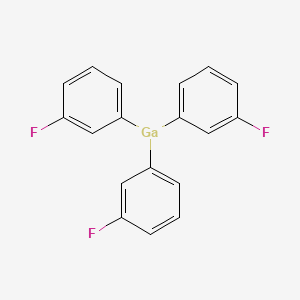
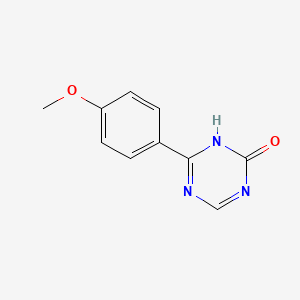
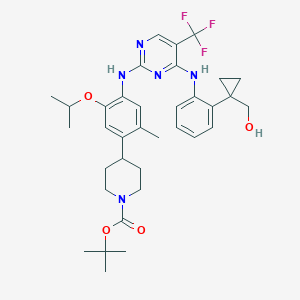
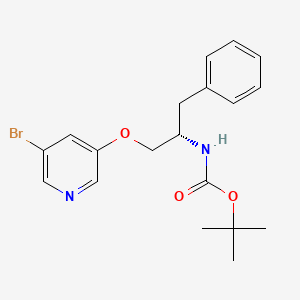
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
